tert-Butyl N-[3-(aminomethyl)benzyl]carbamate tert-Butyl N-[3-(aminomethyl)benzyl]carbamate
Brand Name: Vulcanchem
CAS No.: 108467-99-8
VCID: VC0016779
InChI: InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate

CAS No.: 108467-99-8

VCID: VC0016779

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate - 108467-99-8

Description

tert-Butyl N-[3-(aminomethyl)benzyl]carbamate, also known as TERT-BUTYL N-[[3-(aminomethyl)phenyl]methyl]CARBAMATE, is a chemical compound with the CAS number 108467-99-8 . It has a molecular formula of C13H20N2O2 and a formula weight of 236.31 . Synonyms for tert-Butyl N-[3-(aminomethyl)benzyl]carbamate include tert-Butyl 3-(aminomethyl)benzylcarbamate, (3-AMINOMETHYL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER, and 1-(N-BOC-AMINOMETHYL)-3-(AMINOMETHYL)BENZENE . The compound is reported to have a melting point between 61-64 °C and a boiling point of 250 °C . It has a density of 1.06 g/mL at 25 °C and a refractive index of 1.523 . tert-Butyl N-[3-(aminomethyl)benzyl]carbamate is soluble in dichloromethane, ethyl acetate, and methanol .

This compound contains both amine and carbamate functional groups . The term "Boc" in some of its synonyms refers to tert-butoxycarbonyl, a protecting group commonly used in organic synthesis to protect amines from unwanted reactions . tert-Butyl N-[3-(aminomethyl)benzyl]carbamate can be used as a building block in the synthesis of more complex molecules . It is also related to tert-Butyl 3-(aminomethyl)benzylcarbamate hydrochloride, which has the molecular formula C13H21ClN2O2 .

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CAS No. 108467-99-8
Product Name tert-Butyl N-[3-(aminomethyl)benzyl]carbamate
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name tert-butyl N-[[3-(aminomethyl)phenyl]methyl]carbamate
Standard InChI InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-5-10(7-11)8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16)
Standard InChIKey GQAUPTTUSSLXPS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN
Canonical SMILES CC(C)(C)OC(=O)NCC1=CC=CC(=C1)CN
Synonyms N-[[3-(Aminomethyl)phenyl]methyl]carbamic Acid 1,1-Dimethylethyl Ester; (3-Aminomethylbenzyl)carbamic Acid tert-Butyl Ester; N-tert-Butoxycarbonyl-1,3-bis(aminomethyl)benzene;
PubChem Compound 2756043
Last Modified Sep 14 2023

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